molecular formula C9H11NO3 B1195742 1-Methoxy-4-(2-nitroethyl)benzene CAS No. 31236-71-2

1-Methoxy-4-(2-nitroethyl)benzene

Cat. No.: B1195742
CAS No.: 31236-71-2
M. Wt: 181.19 g/mol
InChI Key: OKXIIWYHEHONRQ-UHFFFAOYSA-N
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Description

1-Methoxy-4-(2-nitroethyl)benzene is an organic compound with the molecular formula C9H11NO3. It is also known as 4-(2-Nitroethyl)anisole. This compound is characterized by a benzene ring substituted with a methoxy group and a nitroethyl group. It is a yellowish liquid with a distinct nitro group attached to the benzene ring .

Scientific Research Applications

1-Methoxy-4-(2-nitroethyl)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

1-Methoxy-4-(2-nitroethyl)benzene can be synthesized through various synthetic routes. One common method involves the nitration of 4-methoxy-alpha-(nitromethyl)benzyl alcohol The reaction conditions typically include the use of nitric acid and sulfuric acid as nitrating agents

In industrial production, the compound can be synthesized using a Friedel-Crafts acylation reaction followed by a nitration step . The Friedel-Crafts acylation involves the use of an acyl chloride and a Lewis acid catalyst, such as aluminum chloride, to introduce the acyl group onto the benzene ring. The subsequent nitration step introduces the nitro group.

Chemical Reactions Analysis

1-Methoxy-4-(2-nitroethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and nitro groups direct the incoming electrophile to specific positions on the benzene ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-methoxy-4-(2-aminoethyl)benzene.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-(2-nitroethyl)benzene involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The methoxy group can influence the compound’s reactivity and binding affinity to specific targets. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Methoxy-4-(2-nitroethyl)benzene can be compared with other similar compounds, such as:

This compound is unique due to the presence of both the methoxy and nitroethyl groups, which confer specific chemical properties and reactivity patterns.

Properties

IUPAC Name

1-methoxy-4-(2-nitroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-9-4-2-8(3-5-9)6-7-10(11)12/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXIIWYHEHONRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333178
Record name 1-methoxy-4-(2-nitroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31236-71-2
Record name 1-methoxy-4-(2-nitroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Example 227 A) 4-Methoxy-β-nitrostyrene (25.0 g, 0.15 mole) was reacted with benzaldehyde (19.1 g, 0.18 mole) and 1,2-diaminobenzene (19.8 g, 0.18 mole) according to the procedure of Chikashita et. al. (Synth. Commun. 1985, 15 (6), 527) to yield methoxy-4-(2-nitroethyl) benzene (25.0 g, 93%) as a yellow oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
19.1 g
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reactant
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step One
[Compound]
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( 6 )
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

Isomer B: (±) (trans) 5-[(4-methoxyphenyl)methyl]-3-methylpyrrolidin-2-imine, monohydrochloride ##STR232## 227 A) 4-Methoxy-b-nitrostyrene (25.0 g, 0.15 mole) was reacted with benzaldehyde (19.1 g, 0.18 mole) and 1,2-diaminobenzene (19.8 g, 0.18 mole) according to the procedure of Chikashita et. al. (Synth. Commun. 1985, 15 (6), 527) to yield methoxy-4-(2-nitroethyl)benzene (25.0 g, 93%) as a yellow oil.
Name
(±) (trans) 5-[(4-methoxyphenyl)methyl]-3-methylpyrrolidin-2-imine, monohydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step One
[Compound]
Name
( 6 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

227 A) 4-Methoxy-b-nitrostyrene (25.0 g, 0.15 mole) was reacted with benzaldehyde (19.1 g, 0.18 mole) and 1,2-diaminobenzene (19.8 g, 0.18 mole) according to the procedure of Chikashita et. al. (Synth. Commun. 1985, 15 (6), 527) to yield methoxy-4-(2-nitroethyl)benzene (25.0 g, 93%) as a yellow oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step One
[Compound]
Name
( 6 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methoxy-4-(2-nitroethyl)benzene
Reactant of Route 2
1-Methoxy-4-(2-nitroethyl)benzene
Reactant of Route 3
1-Methoxy-4-(2-nitroethyl)benzene
Reactant of Route 4
1-Methoxy-4-(2-nitroethyl)benzene
Reactant of Route 5
1-Methoxy-4-(2-nitroethyl)benzene
Reactant of Route 6
1-Methoxy-4-(2-nitroethyl)benzene

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